2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a benzamide derivative featuring a quinazolinone core and an ethoxy-substituted aromatic ring. Its structure comprises a central 2-methyl-4-oxo-3,4-dihydroquinazoline moiety linked via a phenyl group to a benzamide scaffold with a 2-ethoxy substituent. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active quinazolinones and benzamides, which are known for their roles as kinase inhibitors, antimicrobial agents, and enzyme modulators .
Properties
IUPAC Name |
2-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-30-22-11-7-5-9-20(22)23(28)26-17-12-14-18(15-13-17)27-16(2)25-21-10-6-4-8-19(21)24(27)29/h4-15H,3H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSAVDHDYHWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with appropriate reagents under controlled conditions.
Substitution Reactions: The ethoxy group and the phenyl ring are introduced through substitution reactions, often using Suzuki-Miyaura coupling reactions.
Final Assembly: The final compound is assembled by coupling the quinazolinone core with the substituted phenyl ring under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed coupling reactions using boronic acids or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinazolinone compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibit significant anticancer properties. Preliminary research suggests that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been shown to target specific enzymes and receptors involved in tumor growth and metastasis .
2. Anti-inflammatory Properties
The compound's structural features also suggest potential anti-inflammatory effects. Compounds containing quinazoline derivatives have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Drug Discovery Potential
The unique combination of functional groups in this compound enhances its versatility for drug development. Its ability to interact with multiple biological targets makes it a promising candidate for further investigation in drug discovery processes. For example:
- Targeting Kinases : The quinazoline scaffold is known for its ability to inhibit various kinases, which are crucial in many signaling pathways associated with cancer progression .
- Multicomponent Reactions : The synthesis of this compound can be achieved through multicomponent reactions, allowing for the rapid generation of diverse analogs that can be screened for biological activity .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzamide and quinazolinone derivatives. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy (e.g., L892-0191) or polar sulfamoyl substituents (compounds 3a–g) .
- Melting Points: Quinazolinone derivatives typically exhibit high melting points (e.g., 228–230°C for tetrahydroquinazolinones in ), suggesting strong intermolecular interactions. The target compound likely shares this trend .
- Solubility : Ethoxy and bromine substituents may reduce aqueous solubility compared to heterocyclic benzamides (e.g., pyridinyl derivatives in ) .
Biological Activity
2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.4 g/mol. The compound features a quinazoline moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, studies have demonstrated that benzamide derivatives can modulate key signaling pathways involved in cancer progression:
- Mechanism of Action : The compound may interact with enzymes and receptors that regulate cell growth and apoptosis. For example, it could inhibit the activity of cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle regulation.
- In Vitro Studies : Preliminary data suggest that this compound can inhibit growth in various cancer cell lines, including breast and lung cancer cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |
| A549 (Lung Cancer) | 12 | Induction of apoptosis |
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Benzamide derivatives have demonstrated the ability to inhibit inflammatory mediators such as cytokines and chemokines:
- Cytokine Inhibition : Compounds structurally related to this compound can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies using animal models of inflammation have shown that these compounds can significantly reduce inflammation markers and improve clinical symptoms associated with inflammatory diseases.
Case Studies
Several studies have explored the biological activity of similar benzamide derivatives:
-
Study on Benzamide Derivatives : A study reported that N-benzoyl derivatives exhibited moderate to high potency against various cancer cell lines, suggesting that structural modifications significantly affect biological activity .
- Key Findings : The presence of specific functional groups was crucial for enhancing anticancer activity.
- Antiviral Activity : Some derivatives have been evaluated for antiviral properties, showing efficacy against enteroviruses with IC50 values comparable to established antiviral drugs .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.
- Clinical Trials : The potential for clinical applications in oncology and inflammatory diseases should be evaluated through well-designed clinical trials.
- Structure–Activity Relationship (SAR) : Analyzing how variations in structure affect biological activity will aid in optimizing lead compounds for therapeutic use.
Q & A
Q. What are the common synthetic routes for synthesizing 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Quinazolinone Core Formation : React anthranilic acid derivatives with phenyl isothiocyanate to form the 2-methyl-4-oxo-3,4-dihydroquinazoline intermediate.
Coupling Reaction : The quinazoline intermediate is coupled with 2-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature .
Purification : Column chromatography or recrystallization is used to isolate the product.
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | Phenyl isothiocyanate, DMF, 80°C | Use anhydrous conditions to avoid hydrolysis |
| 2 | 2-ethoxybenzoyl chloride, Et₃N, CH₂Cl₂ | Control stoichiometry (1:1.2 molar ratio) to minimize side products |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and quinazolinone aromatic protons (δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects impurities using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 405.15) .
Q. What key functional groups contribute to its bioactivity?
Methodological Answer:
- Quinazolinone Core : Critical for enzyme inhibition (e.g., tyrosine kinases) due to planar aromatic structure and hydrogen-bonding capacity .
- Ethoxy Group : Enhances lipophilicity, improving cell membrane permeability.
- Benzamide Moiety : Facilitates interactions with target proteins via π-π stacking .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., gefitinib for tyrosine kinase inhibition) to compare activity .
- Dose-Response Analysis : Perform IC₅₀ determinations under identical conditions (e.g., 48-hour incubation, 10% FBS media) to normalize data .
- Mechanistic Profiling : Combine kinase inhibition assays with transcriptomic analysis to identify off-target effects .
Q. What strategies optimize the synthetic yield of this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates during coupling .
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature Control : Conduct the coupling step at 0–5°C to reduce side reactions (e.g., hydrolysis of benzoyl chloride) .
Q. How can structure-activity relationship (SAR) studies improve its therapeutic potential?
Methodological Answer:
- Substituent Variation : Replace the ethoxy group with methoxy or fluoro groups to modulate electron density and binding affinity .
- Scaffold Hybridization : Fuse the quinazolinone core with triazole or thiophene rings to enhance multi-target activity (e.g., anticancer + anti-inflammatory) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR or MAPK pathways .
Q. What mechanisms underlie its enzyme inhibition properties?
Methodological Answer:
- Kinase Inhibition : Competes with ATP for binding to the catalytic domain of tyrosine kinases (e.g., EGFR), validated via competitive ELISA assays .
- DNA Interaction : Intercalates into DNA grooves, confirmed by fluorescence quenching assays using ethidium bromide .
- Pathway Modulation : Downregulates MAPK/ERK signaling, assessed via Western blotting of phosphorylated ERK1/2 .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
